molecular formula C23H18ClN3O2 B2766904 1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946330-73-0

1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2766904
CAS RN: 946330-73-0
M. Wt: 403.87
InChI Key: WPPVSSIAIBZHCP-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Research into structurally related naphthyridine derivatives has demonstrated their potential as anticancer agents. For example, studies on 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed potent cytotoxic activity against several human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. These compounds were evaluated for their ability to induce apoptosis and arrest the cell cycle at the G1 phase, showcasing their therapeutic potential against cancer (Ravichandiran et al., 2019).

Synthesis of Heterocyclic Systems

The versatility of naphthyridine derivatives in synthetic chemistry is highlighted by their use in generating novel heterocyclic systems. For instance, aminonaphthyridinones have been utilized to create new heterocyclic structures, demonstrating the chemical diversity achievable with naphthyridine frameworks. These synthetic pathways enrich the toolbox for developing new compounds with potential biological applications (Deady & Devine, 2006).

NK1 Receptor Antagonism

Naphthyridine derivatives have also been studied for their biological activity as tachykinin NK1 receptor antagonists. These compounds show promise in modulating receptor pathways involved in pain and inflammation. The synthesis and evaluation of axially chiral naphthyridine derivatives, for example, have led to the identification of compounds with significant in vitro and in vivo antagonistic activities, highlighting their potential for therapeutic development (Natsugari et al., 1999).

Antibacterial Agents

Naphthyridine derivatives have been explored for their antibacterial properties as well. The synthesis of pyridonecarboxylic acids and their analogues demonstrated activity against various bacterial strains, underscoring the potential of naphthyridine compounds in addressing antibiotic resistance and developing new antibacterial therapies (Egawa et al., 1984).

properties

IUPAC Name

1-benzyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-9-10-18(13-20(15)24)26-22(28)19-12-17-8-5-11-25-21(17)27(23(19)29)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPVSSIAIBZHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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